molecular formula C4H10N2S B1346470 1,2,3-Trimethylisothiourea CAS No. 2986-23-4

1,2,3-Trimethylisothiourea

Cat. No.: B1346470
CAS No.: 2986-23-4
M. Wt: 118.2 g/mol
InChI Key: BXWQGXOBUMPZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trimethylisothiourea is an organosulfur compound with the molecular formula C4H10N2S. It is a derivative of thiourea, where three hydrogen atoms are replaced by methyl groups. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethylisothiourea can be synthesized through the methylation of thiourea. One common method involves the reaction of thiourea with methyl sulfate in the presence of water. The reaction is typically carried out in a round-bottomed flask with a reflux condenser. The mixture is allowed to react spontaneously, followed by refluxing for an hour to complete the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethylisothiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiourea derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Alkylated thiourea compounds.

Scientific Research Applications

1,2,3-Trimethylisothiourea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethylisothiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. In biological systems, it may exert its effects through the modulation of signaling pathways and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, which lacks the methyl groups.

    1,3-Dimethylthiourea: A derivative with two methyl groups.

    Tetramethylthiourea: A fully methylated derivative.

Uniqueness

1,2,3-Trimethylisothiourea is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its reactivity and stability make it a valuable compound in various applications, distinguishing it from other thiourea derivatives .

Properties

IUPAC Name

methyl N,N'-dimethylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWQGXOBUMPZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303272
Record name 1,2,3-Trimethylisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2986-23-4
Record name 2986-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Trimethylisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Trimethylisothiourea
Reactant of Route 2
Reactant of Route 2
1,2,3-Trimethylisothiourea
Reactant of Route 3
Reactant of Route 3
1,2,3-Trimethylisothiourea
Reactant of Route 4
1,2,3-Trimethylisothiourea
Reactant of Route 5
Reactant of Route 5
1,2,3-Trimethylisothiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.